Diacetyl monoxime

Description

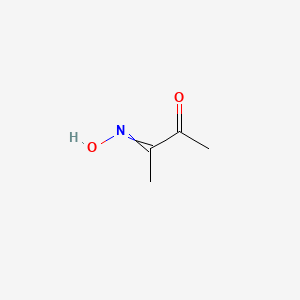

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO2 |

|---|---|

Molecular Weight |

101.10 g/mol |

IUPAC Name |

3-hydroxyiminobutan-2-one |

InChI |

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3 |

InChI Key |

FSEUPUDHEBLWJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C(=O)C |

boiling_point |

365 to 367 °F at 760 mmHg (NTP, 1992) |

melting_point |

171 to 172 °F (NTP, 1992) |

physical_description |

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992) Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] |

solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992) |

Origin of Product |

United States |

Foundational & Exploratory

Diacetyl Monoxime's Action in Muscle Fibers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a widely utilized reversible inhibitor of muscle contraction.[1] Its primary mechanism of action involves the direct inhibition of myosin ATPase activity, which disrupts the cross-bridge cycling essential for muscle force generation.[1][2] This property makes DAM an invaluable tool in physiological research for uncoupling muscle excitation from contraction, enabling the study of cellular processes independent of mechanical forces. However, its effects are not limited to the myosin motor. DAM also modulates intracellular calcium dynamics and exhibits "phosphatase-like" activity, contributing to its overall physiological effects.[2][3] This guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanisms of Action

This compound's influence on muscle fibers is not attributable to a single, targeted action but rather to its interaction with several cellular components.

Inhibition of Myosin ATPase

The most well-characterized effect of this compound is its direct and reversible inhibition of myosin ATPase activity.[2] This inhibition is central to its ability to uncouple excitation from contraction in muscle tissue.[2]

-

Direct Interaction with Myosin: DAM acts directly on the myosin head, interfering with its enzymatic cycle.[2] This interaction hinders the efficient hydrolysis of ATP, a process crucial for the conformational changes in the myosin head that lead to the power stroke and muscle contraction.[2] Specifically, DAM is thought to stabilize the myosin-ADP-Pi intermediate complex, which slows the release of inorganic phosphate (B84403) (Pi) and subsequent strong binding to actin.[4]

-

Effects on Muscle Contraction: As a consequence of myosin ATPase inhibition, DAM reversibly reduces isometric tension, shortening speed, and the instantaneous stiffness of muscle fibers.[2][5] This effect is observed in skeletal, cardiac, and smooth muscle tissues.[1]

Modulation of Intracellular Calcium Dynamics

This compound significantly alters the handling of calcium within muscle cells.[2]

-

Opposing Effects on Contraction and Calcium Transients: In isolated cardiac papillary muscles, DAM leads to a dose-dependent decrease in contractile force while simultaneously causing an increase in intracellular calcium transients.[2][6] This suggests that DAM's primary inhibitory effect is not due to a lack of available calcium but rather to a desensitization of the myofilaments to calcium, likely through its direct action on myosin.[2][7]

-

Effects on Calcium Channels: At higher concentrations, DAM may have secondary effects, including influences on Ca2+ translocation by affecting ion channels like the L-type Ca2+ channels.[1][3][4]

Phosphatase-like Activity

This compound is described as a nucleophilic agent with "phosphatase-like" activity.[2][3] This suggests it may be capable of removing phosphate groups from proteins. While the specific targets and the physiological relevance of this activity are not yet fully defined, it represents another potential avenue through which DAM exerts its cellular effects.[2]

Quantitative Data Summary

The inhibitory effects of this compound are concentration-dependent. The following tables summarize quantitative data from various studies.

| Muscle Preparation | Species | This compound (DAM) Concentration | Effect on Muscle Contraction | Reference |

| Guinea-pig papillary muscles | Guinea Pig | 0.2-20 mM | Concentration-dependent inhibition of contractile force. | [1][7] |

| Isolated, paced papillary muscles | Guinea Pig | 2 mM | 27% decrease in contractile force. | [1][6] |

| 10 mM | 58% decrease in contractile force. | [1][6] | ||

| 30 mM | 87% decrease in contractile force. | [6] | ||

| Frog skeletal muscle fibers | Frog | 3 mM | 40-70% suppression of tetanic tension. | [1] |

| Skinned cardiac trabeculae | Rat | 20 mM | Decrease in tension redevelopment rate from 29 s⁻¹ to 22 s⁻¹. | [8] |

| 100 mM | Force decreased to 2.8% of control. | [8] |

| Parameter | Muscle Preparation | Species | DAM Concentration | Observed Effect | Reference |

| Calcium Transients | Isolated, paced papillary muscles | Guinea Pig | 10 mM | 38% increase | [6] |

| 30 mM | 225% increase | [6] | |||

| Myosin ATPase Activity | Skinned cardiac trabeculae | Rat | >20 mM | Depressed, but to a lesser extent than force. | [8] |

| Cross-bridge Attachment Rate | Frog single muscle fibers | Frog | 3 mM | Conspicuous decrease. | [5] |

| Maximum Shortening Velocity | Frog single muscle fibers | Frog | 3 mM | Reduced. | [5] |

Key Experimental Protocols

Preparation and Application of this compound

-

Stock Solution Preparation:

-

Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 1 M).

-

Weigh the this compound powder accurately.

-

Dissolve the powder in the chosen solvent. DAM is soluble in water, and for cellular experiments, it is advisable to dissolve it directly in the physiological buffer to be used.[1]

-

Vortex the solution until the this compound is completely dissolved.[1]

-

Inhibition of Contraction in Isolated Skeletal Muscle

-

Materials: Isolated skeletal muscle (e.g., mouse extensor digitorum longus - EDL), physiological buffer (e.g., Krebs-Henseleit buffer), this compound stock solution, muscle bath with force transducer and stimulator, sutures.[1]

-

Procedure:

-

Muscle Preparation: Dissect the desired skeletal muscle and mount it in a muscle bath containing physiological buffer, maintained at a constant temperature (e.g., 25-30°C) and continuously bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2).[1]

-

Equilibration: Allow the muscle to equilibrate for 30-60 minutes, with periodic washing with fresh buffer.[1]

-

Baseline Contraction: Elicit baseline isometric contractions by electrical stimulation. Determine the optimal muscle length (L0) that produces maximal twitch force and record maximal tetanic force at a supramaximal stimulation frequency.[1]

-

Application of DAM: Prepare the desired final concentration of DAM by adding the appropriate volume of the stock solution to the muscle bath.[1]

-

Incubation: Incubate the muscle in the DAM-containing buffer for a sufficient period to allow for diffusion and inhibition (typically 15-30 minutes).[1]

-

Measurement of Inhibition: After incubation, elicit isometric contractions again using the same stimulation parameters as for the baseline measurement. Record the force generated in the presence of DAM and calculate the percentage inhibition of contractile force.[1]

-

Washout: To confirm the reversibility of the inhibition, wash the muscle with fresh physiological buffer multiple times over 30-60 minutes and re-measure the contractile force.[1]

-

Measurement of Ca2+-Activated Force in Skinned Muscle Fibers

-

Procedure:

-

Fiber Skinning: Chemically skin the fibers by incubating them in a skinning solution for 24 hours at 4°C to remove the sarcolemma.[1]

-

Baseline Activation: Determine the maximal Ca2+-activated force by perfusing the fiber with an activating solution (high Ca2+ concentration).[1]

-

DAM Application: Introduce DAM at the desired concentration into both the relaxing and activating solutions. Incubate the fiber in the DAM-containing relaxing solution for a few minutes before activation.[1]

-

Measurement of Inhibition: Perfuse the fiber with the DAM-containing activating solution and measure the isometric force. Compare this to the baseline maximal force.[1]

-

Myosin ATPase Activity Assay

-

Materials: Purified myosin (e.g., skeletal muscle myosin II), Actin, ATP, Assay Buffer (e.g., 25 mM imidazole (B134444) pH 7.4, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT), this compound (DAM) stock solution, Phosphate detection reagent (e.g., malachite green-based reagent), Microplate reader.[4]

-

Procedure:

-

Prepare Reagents: Prepare all solutions in the assay buffer.

-

Reaction Setup: In a microplate, combine myosin, actin, and varying concentrations of DAM.

-

Initiate Reaction: Add ATP to start the reaction.

-

Incubation: Incubate at a controlled temperature.

-

Stop Reaction & Detect Phosphate: Stop the reaction at various time points and add the phosphate detection reagent.

-

Measure Absorbance: Read the absorbance on a microplate reader to quantify the amount of inorganic phosphate released.

-

Signaling Pathways and Experimental Workflows

This compound's Multifaceted Intervention in Muscle Excitation-Contraction Coupling

Caption: this compound's intervention in muscle excitation-contraction coupling.

Experimental Workflow for Assessing DAM's Effect on Muscle Contraction

Caption: Workflow for studying this compound's effect on isolated muscle.

Logical Relationship of DAM's Molecular Effects

Caption: Logical flow of this compound's molecular effects on muscle.

Conclusion

This compound is a multifaceted molecule whose primary utility in muscle physiology research stems from its potent and reversible inhibition of myosin ATPase. This action effectively uncouples muscle excitation from contraction, providing a valuable tool for investigation. However, researchers must remain cognizant of its secondary effects on intracellular calcium handling and its potential phosphatase-like activity, especially at higher concentrations. A thorough understanding of these mechanisms is crucial for the accurate interpretation of experimental data and for its appropriate application in scientific inquiry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effects of this compound on the electrical properties of sheep and guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effects of 2,3-butanedione monoxime on the crossbridge kinetics in frog single muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opposing effects of this compound on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 2,3-butanedione monoxime on cross-bridge kinetics in rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Diacetyl monoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (CHO), also known as 2,3-butanedione (B143835) monoxime, is a versatile organic compound with significant applications in analytical chemistry and pharmacology.[1] It is a white to pale yellow crystalline powder.[1] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its roles in key biological pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2E)-3-(Hydroxyimino)butan-2-one |

| Synonyms | 2,3-Butanedione monoxime, Biacetyl monoxime, BDM |

| CAS Number | 57-71-6 |

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.10 g/mol [1] |

| Appearance | White to pale yellow crystalline powder[1] |

| Odor | Odorless[1] |

| Melting Point | 75-78 °C[1][2] |

| Boiling Point | 185-186 °C[1][2] |

| Solubility | Soluble in water, ethanol, ether, acetone, benzene, and chloroform.[1][3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Two singlets corresponding to the two methyl groups in different chemical environments due to the oxime group.[1] |

| ¹³C NMR | Four distinct signals for the two methyl carbons, one carbonyl carbon, and one carbon of the oxime double bond.[1] |

| FT-IR (cm⁻¹) | Broad peak at 3200-3600 (O-H stretch of oxime), strong peak around 1680-1700 (C=O stretch), peak at 1640-1660 (C=N stretch of oxime), and peaks in the 2850-3000 range (C-H stretch of methyl groups).[1] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 101. Fragmentation may involve loss of NO, CO, and methyl groups.[1] |

Experimental Protocols

Synthesis of this compound

Principle: this compound is synthesized through the reaction of 2,3-butanedione with hydroxylamine (B1172632) hydrochloride. This reaction involves the nucleophilic addition of hydroxylamine to a carbonyl group of the diketone, followed by dehydration to form the oxime.[1]

Materials:

-

2,3-Butanedione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (CH₃COONa)

-

Ethanol

-

Water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve hydroxylamine hydrochloride in water. In a separate flask, dissolve 2,3-butanedione in ethanol.[1]

-

Add a solution of sodium acetate to the hydroxylamine hydrochloride solution and stir to form free hydroxylamine.

-

Slowly add the 2,3-butanedione solution to the hydroxylamine/acetate mixture with continuous stirring.

-

Allow the reaction to proceed at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the this compound.

-

Collect the crude crystals by vacuum filtration and wash them with cold water.[1]

-

Purify the crude product by recrystallization from an ethanol/water mixture.[1]

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition Parameters (¹H NMR): Acquire the spectrum using a standard single-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquisition Parameters (¹³C NMR): Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans and a relaxation delay (e.g., 1-2 seconds) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and reference it using the solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm. Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of dry this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized by heating in the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Colorimetric Determination of Urea (B33335)

Principle: In a hot, acidic medium, this compound reacts with urea to form a colored diazine derivative. The intensity of the pink-to-red color is proportional to the urea concentration and is measured spectrophotometrically, typically around 520-540 nm.[4][5]

Materials:

-

This compound solution (e.g., 2% w/v in 5% acetic acid)

-

Acid reagent (e.g., a mixture of sulfuric acid and phosphoric acid)

-

Thiosemicarbazide (B42300) solution (acts as a color stabilizer)

-

Ferric chloride solution (catalyst)

-

Urea standards of known concentrations

-

Spectrophotometer

Procedure:

-

Sample Preparation: For biological fluids, deproteinize the sample by adding trichloroacetic acid (TCA), followed by centrifugation. Use the supernatant for the assay.

-

Reaction Setup: Pipette the blank (distilled water), urea standards, and samples into labeled test tubes.

-

Add the this compound solution and the acid reagent containing thiosemicarbazide and ferric chloride to each tube.

-

Incubation: Incubate the tubes in a boiling water bath for a specified time (e.g., 10-20 minutes) to allow for color development.

-

Cooling: Cool the tubes in a cold water bath to stop the reaction.

-

Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (e.g., 525 nm) using a spectrophotometer, with the blank as a reference.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the urea standards against their concentrations. Determine the urea concentration in the samples from this curve.

Biological Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Reactivation

This compound, like other oximes, can reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. The oxime group acts as a nucleophile, attacking the phosphorus atom of the organophosphate-enzyme conjugate, leading to the cleavage of the phosphate (B84403) group from the serine residue in the active site of AChE and restoring its enzymatic activity.

Caption: General mechanism of acetylcholinesterase reactivation by an oxime like this compound.

Myosin ATPase Inhibition

This compound is widely used in research as a reversible, non-competitive inhibitor of myosin ATPase. It acts directly on the myosin head, interfering with its enzymatic cycle and preventing the efficient hydrolysis of ATP. This inhibition uncouples muscle excitation from contraction.

References

Synthesis and purification of Diacetyl monoxime for laboratory use

An In-depth Technical Guide to the Synthesis and Purification of Diacetyl Monoxime for Laboratory Use

Introduction

This compound (2,3-butanedione monoxime) is a crucial reagent in various biochemical and analytical assays, most notably in the colorimetric determination of urea (B33335) and related compounds.[1][2][3] Its utility as a laboratory chemical necessitates the availability of high-purity material.[1] This technical guide provides detailed experimental protocols for the synthesis and purification of this compound, tailored for researchers, scientists, and professionals in drug development. The guide outlines the underlying chemical principles, step-by-step procedures, and quantitative data to ensure the successful preparation of this compound for laboratory use.

Synthesis of this compound

The most common laboratory-scale synthesis involves the reaction of 2,3-butanedione (B143835) with hydroxylamine (B1172632) hydrochloride. This reaction proceeds via the nucleophilic addition of hydroxylamine to one of the carbonyl groups of the diketone, which is then followed by dehydration to form the oxime.[4]

Reaction Pathway

The chemical transformation is illustrated below:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,3-Butanedione

This protocol is adapted from established laboratory methods for oxime formation.[4]

Materials:

-

2,3-Butanedione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (CH₃COONa)

-

Deionized Water

-

Ice bath

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride by dissolving it in deionized water in an Erlenmeyer flask.

-

In a separate beaker, prepare a solution of sodium acetate in deionized water. Add this solution to the hydroxylamine hydrochloride solution. The sodium acetate acts as a base to neutralize the HCl generated and liberate the free hydroxylamine.

-

Prepare a solution of 2,3-butanedione in ethanol.

-

While stirring the hydroxylamine/acetate mixture, slowly add the 2,3-butanedione solution.

-

Allow the reaction to proceed at room temperature. The progress can be monitored using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath to induce the crystallization of the crude this compound.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold deionized water to remove residual salts and impurities.

-

Allow the crude product to air dry before proceeding to purification.

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the compound and its impurities in a specific solvent system at varying temperatures.[6] For this compound, a mixed solvent system of ethanol and water is highly effective.[4]

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

-

Activated charcoal (if the solution is colored)

-

Erlenmeyer flasks

-

Hot plate

-

Filtration apparatus

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to the flask to dissolve the crude product completely. Keep the solution heated on a hot plate.[4][7]

-

If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[4][8]

-

Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

-

To the hot filtrate, slowly add hot water until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.[4]

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

-

Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[4]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture.

-

Dry the purified crystals completely. The melting point of pure this compound is between 75-78 °C.[9][10]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods, providing a baseline for expected outcomes.

| Parameter | Method 1: Butanone + Hydroxylammonium Sulfate | Method 2: Butanone + Alkyl Nitrite |

| Reactant Molar Ratio | Butanone : (NH₃OH)₂SO₄ = 1:1[11] | Alkyl Nitrite : Butanone = (1.01-1.1):1[12] |

| Catalyst Ratio | Not specified | Catalyst : Butanone = (0.1-0.2):1 (by mass)[12] |

| Reaction Temperature | Stage 1: 35-70 °C; Stage 2: 40-75 °C[11] | 30-50 °C[12] |

| pH | Stage 1: 4.0-6.0; Stage 2: 3.0-6.0[11] | Not specified |

| Reaction Time | Not specified (continuous flow) | 30-60 seconds[12] |

| Product Purity/Yield | 99.9% Purity[11] | 83.44% Content (Yield)[12] |

Process Workflows

Synthesis Workflow

Caption: General experimental workflow for the synthesis of crude this compound.

Purification Workflow

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

Safety and Handling

This compound is a stable chemical under normal temperatures and pressures but should be handled with appropriate care in a laboratory setting.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[9][13]

-

Handling: Use with adequate ventilation and minimize dust generation. Wash hands thoroughly after handling. Avoid ingestion and inhalation.[13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[9][13]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms develop.[9][10]

References

- 1. chemstock.ae [chemstock.ae]

- 2. labtestsguide.com [labtestsguide.com]

- 3. 57-71-6 CAS | this compound | Oximes | Article No. 03200 [lobachemie.com]

- 4. benchchem.com [benchchem.com]

- 5. mt.com [mt.com]

- 6. Home Page [chem.ualberta.ca]

- 7. researchgate.net [researchgate.net]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. CN101058550A - Preparation method for diacetylmonoxime - Google Patents [patents.google.com]

- 12. CN110981751A - Production method of this compound - Google Patents [patents.google.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Diacetyl Monoxime: A Reversible Inhibitor of Myosin ATPase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a well-characterized small molecule that acts as a reversible, low-affinity inhibitor of myosin ATPase.[1][2] Its ability to uncouple muscle excitation from contraction has made it a valuable tool in physiological and cellular research.[3] This technical guide provides a comprehensive overview of DAM as a myosin ATPase inhibitor, detailing its mechanism of action, isoform specificity, and significant off-target effects. This document also includes a compilation of quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the relevant cellular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Myosin ATPase

The primary mechanism by which this compound exerts its muscle-relaxant effect is through the direct and reversible inhibition of myosin ATPase activity.[1] Myosins are a superfamily of motor proteins that convert the chemical energy from ATP hydrolysis into mechanical force, driving processes such as muscle contraction, cell motility, and intracellular transport.[3]

DAM functions as a non-competitive inhibitor of myosin II ATPase.[1][4] It stabilizes the myosin-ADP-Pi intermediate complex in the ATPase cycle.[1] This stabilization hinders the release of inorganic phosphate (B84403) (Pi), a crucial step that precedes the "power stroke" – the conformational change in the myosin head that generates force.[1][4] By trapping myosin in this pre-power stroke state, DAM effectively prevents the strong binding of myosin to actin and the subsequent force production, leading to muscle relaxation.[1] The reversibility of DAM's effects is a key feature; its inhibitory action can be readily reversed upon washout from the experimental system.[5][6]

Signaling Pathway: Myosin ATPase Cycle and DAM Inhibition

Caption: Mechanism of this compound (DAM) inhibition of the myosin ATPase cycle.

Quantitative Data on this compound Inhibition

Due to its low affinity for myosin, precise IC50 values for DAM are not extensively reported in the literature.[1] Instead, its effects are typically described over a range of millimolar concentrations.

Table 1: Inhibitory Constants and Effective Concentrations of this compound

| Parameter | Myosin Isoform | Value | Notes |

| Ki | Myosin II | ~5 mM[3] | Non-competitive inhibition. |

| Effective Concentration | Skeletal Muscle Myosin II | 5 - 20 mM[1] | Generally considered the primary target of DAM.[1] |

| Effective Concentration | Cardiac Muscle Myosin | 0.2 - 20 mM[5][6] | Dose-dependent decrease in contractile force.[5] |

| Effective Concentration | Smooth Muscle Myosin | Not well-established[1] | Limited data available on direct inhibition.[1] |

Table 2: Effect of this compound on Myocardial Contractility

| Species | Muscle Preparation | DAM Concentration | Effect on Contractile Force |

| Guinea Pig | Isolated, perfused heart | 0.2 - 5 mM | Up to 51% decrease in Left Ventricular Systolic Pressure[5] |

| Guinea Pig | Isolated, perfused heart | 10 mM | 76% decrease in Left Ventricular Systolic Pressure[5] |

| Guinea Pig | Isolated, paced papillary muscles | 2 mM | 27% decrease[5] |

| Guinea Pig | Isolated, paced papillary muscles | 10 mM | 58% decrease[5] |

| Guinea Pig | Isolated, paced papillary muscles | 30 mM | 87% decrease[5] |

Isoform Specificity

This compound exhibits a degree of specificity for different myosin isoforms. It is a more potent inhibitor of skeletal muscle myosin II compared to other myosins.[1][2] Studies have shown that DAM does not significantly inhibit the ATPase activity of Acanthamoeba myosin-IC, human myo1e, chicken myosin-V, and porcine myosin-VI.[1] The effect of DAM on non-muscle myosin II is a subject of debate in the scientific literature.[1][7] Therefore, it should not be considered a general myosin inhibitor without careful validation for the specific isoform being studied.[1]

Off-Target Effects

A critical consideration when using this compound is its array of off-target effects, which can influence experimental outcomes.

Modulation of Intracellular Calcium Dynamics

DAM can act as an electromechanical uncoupler, particularly in cardiac muscle, by affecting ion channels, including L-type Ca2+ channels, and altering intracellular calcium concentrations.[1][8] Paradoxically, while it inhibits contraction, DAM has been observed to cause an increase in intracellular calcium transients in isolated papillary muscles.[5] This effect is important to consider in studies where calcium signaling is a key variable.

Phosphatase-Like Activity

DAM has been described as having "phosphatase-like" activity.[8][9] This chemical property suggests that it may dephosphorylate various cellular proteins, which could lead to a wide range of effects independent of its action on myosin ATPase. This non-specific phosphatase activity may contribute to some of its observed cellular effects.

Experimental Protocols

Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of DAM in a suitable aqueous buffer (e.g., deionized water or assay buffer). Due to the millimolar concentrations required, ensure the DAM is fully dissolved. Prepare fresh solutions for each experiment to ensure consistency.[1]

-

Myosin and Actin Preparations: Purify myosin (e.g., skeletal muscle myosin II) and actin from a relevant tissue source using established protocols.[10][11] The purity and activity of these proteins are critical for obtaining reliable data.

-

ATPase Assay Buffer: A typical buffer for actin-activated Mg2+-ATPase assays contains 25 mM Imidazole (pH 7.5), 25 mM KCl, 5 mM MgCl2, and 1 mM DTT.[3] The exact composition may need to be optimized for the specific myosin isoform and experimental conditions.

-

Phosphate Detection Reagent: For colorimetric assays, a malachite green-based reagent is commonly used to detect the liberated inorganic phosphate.[3][12]

Actin-Activated Mg²⁺-ATPase Assay to Determine DAM Inhibition

This protocol provides a general framework for determining the IC50 or inhibitory profile of DAM on myosin ATPase activity.

Caption: Workflow for determining the inhibitory effect of this compound on myosin ATPase activity.

-

Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing the assay buffer, a saturating concentration of F-actin (e.g., 10-20 µM), and varying concentrations of this compound (e.g., 0, 1, 5, 10, 15, 20 mM).[1] Include a vehicle control (the buffer used to dissolve DAM).

-

Myosin Addition: Add purified myosin to each well to a final concentration of approximately 0.1-0.5 µM.[1]

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15-30 minutes) to allow the inhibitor to interact with the myosin.[3]

-

Initiation of Reaction: Start the ATPase reaction by adding a saturating concentration of ATP (e.g., 1-2 mM) to all wells.[1]

-

Phosphate Detection: At various time points, stop the reaction by adding the phosphate detection reagent.[3] The reaction should be stopped during the linear phase of phosphate release.

-

Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength for the detection reagent (e.g., 620-650 nm for Malachite Green).[3]

-

Data Analysis:

-

Construct a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in each reaction.

-

Determine the rate of ATPase activity (e.g., in nmol Pi/min/mg of myosin).

-

Plot the rate of ATPase activity against the concentration of this compound and fit the data to a suitable dose-response curve to determine the IC50 value, if applicable, or to characterize the concentration-dependent inhibition.[3]

-

Basal Mg²⁺-ATPase Assay

To investigate the direct effect of DAM on the myosin motor domain in the absence of actin, a basal ATPase assay can be performed. The protocol is similar to the actin-activated assay, with the key difference being the omission of F-actin from the reaction mixture.[3] This assay is often performed with myosin subfragment-1 (S1) or heavy meromyosin (HMM) to improve solubility.[13]

Conclusion

This compound is a valuable research tool for the reversible inhibition of myosin II ATPase. Its primary mechanism involves the stabilization of the myosin-ADP-Pi complex, thereby preventing the power stroke and muscle contraction. While it exhibits some specificity for skeletal muscle myosin II, its low affinity and significant off-target effects, particularly on calcium signaling and its phosphatase-like activity, must be carefully considered when designing experiments and interpreting results. The experimental protocols provided in this guide offer a framework for the quantitative assessment of DAM's inhibitory effects on myosin ATPase activity. A thorough understanding of its multifaceted actions is essential for its effective use in elucidating the complex roles of myosins in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opposing effects of this compound on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Does 2,3-butanedione monoxime inhibit nonmuscle myosin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on the electrical properties of sheep and guinea pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The myosin ATPase inhibitor 2,3-butanedione monoxime dictates transcriptional activation of ion channels and Ca(2+)-handling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. murphylab.princeton.edu [murphylab.princeton.edu]

- 11. pnas.org [pnas.org]

- 12. benchchem.com [benchchem.com]

- 13. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antidote: A Technical Guide to the Historical Use of Diacetyl Monoxime as a Cholinesterase Reactivator

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the advent of highly toxic organophosphorus (OP) compounds, both as agricultural pesticides and chemical warfare agents, presented a significant and urgent medical challenge. These agents exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to a cholinergic crisis, characterized by a cascade of debilitating and often fatal symptoms. In the race to develop effective countermeasures, a class of compounds known as oximes emerged as promising reactivators of inhibited AChE. Among the earliest of these was diacetyl monoxime (DAM), a compound that, while largely superseded by more potent successors, played a pivotal role in the foundational understanding of cholinesterase reactivation. This technical guide provides an in-depth exploration of the historical use of this compound, focusing on its mechanism of action, early experimental evaluation, and the quantitative data that defined its era.

Mechanism of Action: A Nucleophilic Rescue

The therapeutic action of this compound, like other oximes, is centered on its ability to act as a nucleophilic agent. Organophosphates inactivate acetylcholinesterase by phosphorylating a critical serine residue within the enzyme's active site, forming a stable covalent bond that renders the enzyme non-functional.

This compound possesses a nucleophilic oxime group (-C=N-OH) that can attack the phosphorus atom of the organophosphate moiety attached to the AChE. This nucleophilic attack results in the formation of a transient intermediate, followed by the cleavage of the bond between the organophosphate and the serine residue of the enzyme. The organophosphate is thus transferred to the oxime, forming a phosphorylated oxime, and the acetylcholinesterase is regenerated, restoring its ability to hydrolyze acetylcholine.

Caption: Mechanism of AChE Reactivation by this compound.

Quantitative Efficacy: A Tabular Summary

The following tables summarize the available quantitative data on the efficacy of this compound as a cholinesterase reactivator.

| Organophosphate | Enzyme Source | Reactivator | Reactivation Rate | Reference |

| Paraoxon | Recombinant Human AChE | This compound | Low | [1] |

| Sarin | Recombinant Human AChE | This compound | Low | [1] |

| Cyclosarin | Recombinant Human AChE | This compound | Low | [1] |

| VX | Recombinant Human AChE | This compound | Low | [1] |

| Dichlorvos | Rat Brain AChE | This compound | ~75% protection in hippocampus, medulla, and cortex; 90% in pons and spinal cord | [2] |

Table 1: In Vitro Reactivation Efficacy of this compound

| Parameter | Value | Species | Administration Route | Reference |

| Peak Blood Concentration | 20.6 ± 0.62 µg/mL (at 60 min) | Sheep | 15 mg/kg, IV | [3] |

| Therapeutic Blood Concentration Maintenance | Up to 8 hours (≥ 4 µg/mL) | Sheep | 15 mg/kg, IV | [3] |

| Erythrocyte Penetration | 5.6% to 16.8% of total blood concentration | Sheep | 15 mg/kg, IV | [3] |

| Highest Tissue Concentration (Brain) | 7.51 µg/g | Sheep | 15 mg/kg, IV (sacrificed at 15 and 180 min) | [3] |

| Lowest Tissue Concentration (Liver) | 2.25 - 4.49 µg/g | Sheep | 15 mg/kg, IV (sacrificed at 15 and 180 min) | [3] |

| Urinary Excretion (24 hours) | ~16% of total administered dose | Sheep | 15 mg/kg, IV | [3] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Sheep

Experimental Protocols

Historical Methods for Measuring Cholinesterase Activity

Early investigations into cholinesterase activity and its reactivation relied on various colorimetric and titrimetric methods. These foundational techniques paved the way for more sophisticated assays used today.

1. Colorimetric Method (circa 1950s-1960s): A common historical approach involved the incubation of a biological sample (e.g., blood, brain homogenate) with a choline (B1196258) ester substrate, such as acetylcholine. The enzymatic hydrolysis of the substrate produces choline and an acid. The change in pH due to the acid production was then measured, often using a pH indicator dye, and the rate of color change was correlated with enzyme activity.

Caption: Workflow of a Historical Colorimetric Cholinesterase Assay.

2. Ellman's Assay (1961): A significant advancement was the development of the Ellman's assay, which remains a widely used method. This assay utilizes acetylthiocholine (B1193921) as a substrate. Its hydrolysis by AChE produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Detailed Protocol for Ellman's Assay:

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

-

Enzyme solution (e.g., erythrocyte ghost suspension or tissue homogenate)

-

-

Assay Procedure (in a cuvette):

-

To a cuvette, add 3.0 mL of phosphate buffer.

-

Add 100 µL of DTNB solution.

-

Add 50 µL of the enzyme solution.

-

Mix and incubate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration and to measure any non-enzymatic hydrolysis.

-

Initiate the reaction by adding 20 µL of the ATCI solution.

-

Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

-

Calculation of Activity: The rate of change in absorbance is directly proportional to the AChE activity.

Early In Vivo Experimental Design for Evaluating Reactivator Efficacy

A typical experimental design from the 1950s and 1960s to assess the protective effect of a reactivator like this compound against organophosphate poisoning in animal models (e.g., rats, mice, guinea pigs) would involve the following steps:

-

Animal Grouping: Animals were randomly assigned to different treatment groups:

-

Control group (no treatment)

-

Organophosphate only group

-

This compound only group (to assess toxicity of the reactivator)

-

Organophosphate + this compound group

-

Organophosphate + Atropine (B194438) group (atropine was a standard supportive therapy)

-

Organophosphate + Atropine + this compound group

-

-

Administration of Agents:

-

The organophosphate was administered at a lethal dose (e.g., LD50 or higher).

-

This compound and/or atropine were administered, often at various time points pre- or post-exposure to the organophosphate, to determine the therapeutic window.

-

-

Observation and Data Collection:

-

Mortality rates were recorded over a specified period (e.g., 24-48 hours).

-

Clinical signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) were observed and scored.

-

In some studies, blood samples were collected to measure AChE activity.

-

-

Data Analysis: The protective index was often calculated as the ratio of the LD50 of the organophosphate in the treated group to the LD50 in the untreated group.

Caption: Logical Flow of an Early In-Vivo Study on DAM.

Historical Synthesis of this compound

The synthesis of this compound for early pharmacological studies was typically achieved through the oximation of diacetyl (2,3-butanedione). A common laboratory-scale synthesis involved the reaction of diacetyl with hydroxylamine (B1172632).

General Synthesis Procedure:

-

Preparation of Hydroxylamine Solution: Hydroxylamine hydrochloride is dissolved in water and neutralized with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to generate free hydroxylamine.

-

Oximation Reaction: Diacetyl is added to the hydroxylamine solution. The reaction mixture is stirred, often with cooling, to control the exothermic reaction.

-

Isolation and Purification: The resulting this compound may precipitate from the solution or be extracted with an organic solvent. The crude product is then purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield the final crystalline product.

Conclusion

This compound represents a critical first step in the development of life-saving antidotes for organophosphate poisoning. Although its efficacy is modest compared to modern oximes like pralidoxime (B1201516) and obidoxime, the early research on DAM laid the essential groundwork for understanding the principles of cholinesterase reactivation. The experimental protocols developed to evaluate its efficacy and the quantitative data generated, though limited by the analytical capabilities of the time, were instrumental in establishing the proof-of-concept for oxime therapy. This historical perspective serves as a valuable reminder of the iterative nature of drug discovery and the importance of foundational research in addressing emergent toxicological threats. For contemporary researchers, understanding the journey of compounds like this compound provides context for the ongoing search for more effective and broad-spectrum cholinesterase reactivators.

References

Spectroscopic Data of Diacetyl Monoxime: A Technical Guide for Compound Identification

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for diacetyl monoxime, a crucial reagent in various chemical analyses, most notably in the colorimetric determination of urea (B33335).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data and the experimental protocols for its acquisition to aid in the unambiguous identification of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating its identification through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (oxime) |

| 2850-3000 | Medium | C-H stretch (methyl groups) |

| 1680-1700 | Strong, Sharp | C=O stretch (carbonyl) |

| 1640-1660 | Medium | C=N stretch (oxime) |

| Table 1: Key IR Absorption Bands of this compound.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The presence of the oxime group results in distinct chemical environments for the two methyl groups.[3]

¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | Singlet | 3H | CH₃ (adjacent to C=N) |

| ~2.4 | Singlet | 3H | CH₃ (adjacent to C=O) |

| Table 2: ¹H NMR Spectroscopic Data for this compound.[3] |

¹³C NMR Spectrum

| Chemical Shift (δ) ppm | Assignment |

| ~15 | CH₃ (adjacent to C=N) |

| ~25 | CH₃ (adjacent to C=O) |

| ~150 | C=N (oxime) |

| ~200 | C=O (carbonyl) |

| Table 3: ¹³C NMR Spectroscopic Data for this compound.[3] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a distinct molecular ion peak and a characteristic fragmentation pattern.

| m/z | Ion |

| 101 | [M]⁺ (Molecular Ion) |

| 86 | [M - CH₃]⁺ |

| 72 | [M - CO]⁺ |

| 57 | [M - NO - CH₃]⁺ |

| Table 4: Mass Spectrometry Data for this compound.[3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectroscopic characterization of this compound.

Synthesis of this compound

Principle: this compound can be synthesized through the reaction of 2,3-butanedione (B143835) with hydroxylamine (B1172632) hydrochloride. This reaction involves the nucleophilic addition of hydroxylamine to one of the carbonyl groups of the diketone, followed by dehydration to form the oxime.[3][4]

Materials:

-

2,3-Butanedione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297)

-

Ethanol

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate in water.

-

In a separate flask, dissolve 2,3-butanedione in ethanol.

-

Slowly add the 2,3-butanedione solution to the hydroxylamine/acetate mixture with continuous stirring.

-

Allow the reaction to proceed at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the crude this compound crystals by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol-water mixture to obtain purified this compound.[3]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.[5]

Procedure (Thin Solid Film Method):

-

Dissolve a small amount of purified this compound in a volatile organic solvent such as methylene (B1212753) chloride.

-

Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[7]

Procedure:

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves locking onto the deuterium (B1214612) signal of the solvent, shimming to optimize the magnetic field homogeneity, and tuning the probe.[7]

Mass Spectrometry (MS)

Principle: Electron Ionization (EI) mass spectrometry involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions. These ions are then separated based on their mass-to-charge ratio (m/z).[8]

Procedure:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[8]

-

The resulting ions are accelerated and separated by the mass analyzer.

-

The detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Visualizations

Synthesis of this compound

Caption: Synthesis workflow for this compound.

Spectroscopic Identification Workflow

Caption: Workflow for the spectroscopic identification of this compound.

References

- 1. Colorimetric determination of urea using this compound with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colorimetric determination of urea using this compound with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN110981751A - Production method of this compound - Google Patents [patents.google.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Diacetyl Monoxime: A Technical Guide to its Solubility and Stability in Physiological Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime, is a versatile oxime compound with significant applications in biomedical research and clinical diagnostics. It is widely recognized for its role as a reactivator of inhibited acetylcholinesterase (AChE) and as a chemical phosphatase that inhibits myosin ATPase. Its utility in experimental and diagnostic settings is critically dependent on its solubility and stability in aqueous solutions, particularly in physiological buffers used to mimic biological environments. This technical guide provides an in-depth overview of the solubility and stability of this compound in commonly used physiological buffers, presents detailed experimental protocols for their determination, and illustrates relevant biological pathways.

Core Principles: Solubility and Stability

The solubility of a compound in a particular solvent is the maximum concentration that can be dissolved at a given temperature to form a saturated solution. For in vitro and in vivo studies, understanding the solubility of this compound in physiological buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES is crucial for preparing accurate and effective experimental solutions.

The stability of a compound refers to its resistance to chemical degradation under specific conditions. Factors such as pH, temperature, and the presence of other chemical species can influence the rate of degradation. For this compound, stability is a key consideration for the storage of stock solutions and for the interpretation of experimental results, as degradation products may have different biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of this compound. It is important to note that while some specific data is available, comprehensive studies covering a wide range of conditions for all physiological buffers are not extensively reported in the literature. Therefore, experimental determination for specific applications is highly recommended.

Table 1: Solubility of this compound

| Buffer System | pH | Temperature (°C) | Solubility |

| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~ 2 mg/mL[1] |

| Water | Not Specified | 20 | 5 g/100 mL |

| Ethanol | Not Specified | Not Specified | Soluble[2] |

| DMSO | Not Specified | Not Specified | ~30 mg/mL |

| Dimethyl formamide | Not Specified | Not Specified | ~30 mg/mL |

| TRIS | Not Specified | Not Specified | Data not available |

| HEPES | Not Specified | Not Specified | Data not available |

Table 2: Stability of this compound

| Solution/Buffer | pH | Temperature (°C) | Stability Notes |

| Aqueous Solution | Not Specified | Not Specified | Not recommended for storage for more than one day[1]. |

| Mixed Color Reagent (with thiosemicarbazide) | Acidic | 25 (in light) | Stable for at least a week[3][4][5][6]. |

| Mixed Color Reagent (with thiosemicarbazide) | Acidic | 4 (in dark) | Stable for at least a week[3][4][5][6]. |

| Physiological Buffer (e.g., PBS) | ~7.4 | 37 | Specific degradation kinetics and half-life data are not readily available. Hydrolysis is expected to be a primary degradation pathway. |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound in physiological buffers are provided below. These protocols can be adapted based on specific experimental needs and available analytical instrumentation.

Protocol 1: Determination of Equilibrium Solubility

This protocol determines the thermodynamic or equilibrium solubility of this compound in a chosen physiological buffer.

Materials:

-

This compound (solid)

-

Physiological buffer of interest (e.g., PBS, TRIS, HEPES) at the desired pH

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the physiological buffer to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled incubator on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a standard curve of this compound in the same buffer to accurately quantify the concentration in the samples.

-

-

Calculation:

-

Calculate the solubility of this compound in the buffer at the specified temperature, taking into account the dilution factor.

-

Protocol 2: Assessment of Chemical Stability

This protocol outlines a method to assess the stability of this compound in a physiological buffer over time at a specific temperature.

Materials:

-

This compound stock solution of known concentration in the physiological buffer of interest

-

Vials with screw caps

-

Temperature-controlled incubator or water bath

-

HPLC system with a suitable column and detector

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired physiological buffer at a known concentration (e.g., 1 mg/mL).

-

Aliquot the solution into several vials and securely cap them.

-

-

Incubation:

-

Place the vials in a temperature-controlled environment (e.g., 37°C).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.

-

Immediately analyze the sample by HPLC to determine the concentration of this compound remaining.

-

It is also advisable to monitor the pH of the solution at each time point.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Determine the degradation rate and, if applicable, the half-life (t½) of this compound under the tested conditions.

-

The appearance of new peaks in the chromatogram can be indicative of degradation products.

-

Signaling Pathways and Mechanisms of Action

This compound's biological effects are primarily attributed to its interaction with two key enzyme systems: acetylcholinesterase and myosin ATPase.

Reactivation of Acetylcholinesterase

Organophosphates are potent inhibitors of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent cholinergic crisis. This compound, like other oximes, can reactivate the phosphorylated AChE by a nucleophilic attack on the phosphorus atom of the organophosphate, thereby restoring the enzyme's function.

Caption: Mechanism of acetylcholinesterase reactivation by this compound.

Inhibition of Myosin ATPase

This compound acts as a low-affinity, non-competitive inhibitor of myosin ATPase. It primarily affects the release of inorganic phosphate (B84403) (Pi) from the myosin-ADP-Pi complex, which is a critical step in the cross-bridge cycling of muscle contraction. By stabilizing this intermediate state, this compound reduces the number of myosin heads that can strongly bind to actin, leading to muscle relaxation.

Caption: Inhibition of the myosin ATPase cycle by this compound.

Experimental Workflow Visualizations

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound in a physiological buffer.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Colorimetric determination of urea using this compound with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Colorimetric determination of urea using this compound with strong acids | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

The Chromogenic Role of Diacetyl Monoxime in Quantitative Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of diacetyl monoxime as a key chromogenic compound in various quantitative assays, with a primary focus on the widely used Fearon reaction for urea (B33335) determination. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and key quantitative data to aid researchers in the successful application of this methodology.

Core Principles of the this compound Assay

The this compound assay is a robust and widely adopted colorimetric method for the quantification of urea and other compounds containing a ureido group. The fundamental principle of this assay lies in the condensation reaction of this compound with urea in a hot, acidic environment. This reaction, often referred to as the Fearon reaction, results in the formation of a colored chromophore, a diazine derivative.[1][2]

Under acidic conditions and heat, this compound is first hydrolyzed to diacetyl (2,3-butanedione). Diacetyl then reacts with urea to form the cyclic diazine compound.[1][3] The reaction is typically catalyzed by ferric ions (Fe³⁺) and stabilized by an oxidizing agent like thiosemicarbazide, which enhances the color intensity and stability of the final product.[1][2] The resulting solution exhibits a characteristic pink or red color, the intensity of which is directly proportional to the concentration of urea in the sample.[2] This relationship allows for the quantitative determination of urea by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound assay for urea determination, compiled from various established protocols. This data is essential for optimizing experimental conditions and ensuring accurate and reproducible results.

| Parameter | Value | Source(s) |

| Wavelength of Maximum Absorbance (λmax) | 520 nm | [1][3][4] |

| 530 nm | [2] | |

| 540 nm | [5] | |

| Linear Range | 0.4 - 5.0 mM | [1][3][4] |

| Lower Limit of Detection (LOD) | 440 µM | [1] |

| Molar Attenuation Coefficient | 199 µM⁻¹ cm⁻¹ | [6] |

Chemical Reaction Pathway

The chemical transformation in the this compound assay involves a multi-step reaction. The following diagram illustrates the core chemical pathway from the hydrolysis of this compound to the formation of the final colored product.

Experimental Protocols

This section provides a detailed methodology for the determination of urea using the this compound assay. The protocol is based on established methods and can be adapted for various sample types.[1][2][7]

Reagent Preparation

-

Trichloroacetic Acid (TCA) Solution (5% w/v): Dissolve 5 g of trichloroacetic acid in distilled water and bring the final volume to 100 mL. (For deproteinization of biological samples).[2]

-

This compound Stock Solution (2% w/v): Dissolve 2 g of this compound in 100 mL of 5% acetic acid. Store in a dark bottle.

-

Acid Reagent: A mixture of concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) is commonly used. A typical preparation involves carefully adding 150 mL of concentrated H₂SO₄ and 1.5 mL of 85% H₃PO₄ to 350 mL of distilled water. Caution: This process is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Color Reagent: Mix the this compound stock solution with the acid reagent. The exact ratios can vary, but a common approach is to mix one part this compound solution with three parts acid reagent. This reagent should be prepared fresh.

-

Urea Standard Stock Solution (100 mg/dL): Dissolve 100 mg of urea in 100 mL of distilled water.

-

Urea Working Standards: Prepare a series of working standards by diluting the stock solution with distilled water to achieve concentrations within the expected linear range of the assay (e.g., 10, 20, 40, 60, 80, 100 mg/dL).

Sample Preparation (for Serum or Plasma)

-

To 0.1 mL of serum or plasma, add 1.9 mL of 5% TCA solution.

-

Mix thoroughly and let it stand for 10 minutes to allow for protein precipitation.

-

Centrifuge at 3000 rpm for 10 minutes.

-

The clear supernatant is the protein-free filtrate and will be used in the assay.

Assay Procedure

-

Label a set of test tubes for the blank, standards, and samples.

-

Pipette 1.0 mL of distilled water (for the blank), 1.0 mL of each working standard, and 1.0 mL of the protein-free filtrate (for the samples) into their respective tubes.

-

Add 3.0 mL of the Color Reagent to each tube.

-

Mix the contents of each tube thoroughly.

-

Place all tubes in a boiling water bath for exactly 15 minutes.[2]

-

After incubation, cool the tubes immediately in an ice bath for 5 minutes to stop the reaction.

-

Allow the tubes to return to room temperature.

-

Measure the absorbance of each standard and sample at 520 nm using a spectrophotometer, after zeroing the instrument with the blank.

Data Analysis

-

Construct a standard curve by plotting the absorbance values of the urea working standards against their corresponding concentrations.

-

Determine the concentration of urea in the samples by interpolating their absorbance values on the standard curve.

-

Remember to account for the initial dilution factor from the sample preparation step when calculating the final urea concentration in the original sample.

Experimental Workflow

The following diagram outlines the general workflow for the this compound urea assay, from sample preparation to data analysis.

Conclusion

The this compound assay remains a cornerstone in many research and clinical laboratories for the quantification of urea. Its reliability, simplicity, and cost-effectiveness make it a valuable tool. By understanding the core chemical principles, adhering to standardized protocols, and carefully considering the quantitative parameters, researchers can effectively utilize this chromogenic assay to obtain accurate and reproducible data in their studies. This guide provides the necessary technical foundation for the successful implementation of the this compound assay.

References

- 1. Colorimetric determination of urea using this compound with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. laboratorytests.org [laboratorytests.org]

- 3. Colorimetric determination of urea using this compound with strong acids | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. JaypeeDigital | Estimation of Blood Urea by this compound (DAM) Method [jaypeedigital.com]

- 6. journals.plos.org [journals.plos.org]

- 7. Colorimetric determination of urea [protocols.io]

Unveiling the Phosphatase-Like Activity of Diacetyl Monoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is a widely utilized chemical tool, primarily recognized for its role as a low-affinity, non-competitive inhibitor of myosin ATPase.[1] Beyond this well-documented function, an intriguing and often overlooked characteristic of DAM is its "phosphatase-like" activity. This technical guide provides an in-depth exploration of this phenomenon, detailing its proposed mechanism, impact on cellular signaling, and methodologies for its investigation. The information presented herein is intended to equip researchers with a comprehensive understanding of this off-target effect, enabling more precise experimental design and data interpretation.

Core Principle: The Chemical Phosphatase Activity of DAM

This compound is characterized as a nucleophilic agent, and its ability to dephosphorylate proteins is attributed to this chemical property.[2][3] The proposed mechanism centers on the oxime moiety of the DAM molecule, which can perform a nucleophilic attack on the electrophilic phosphorus atom of a phosphate (B84403) group attached to a serine, threonine, or tyrosine residue on a protein.[4] This action mimics the function of a protein phosphatase, leading to the hydrolysis of the phosphoester bond and the release of the inorganic phosphate.

While DAM is not a true enzyme, its ability to chemically mediate dephosphorylation has significant implications for its use in cellular and physiological studies. This "phosphatase-like" activity can lead to a variety of effects that are independent of its inhibitory action on myosin ATPase.

Caption: Proposed mechanism of DAM's phosphatase-like activity.

Impact on Cellular Signaling and Physiology

The non-specific dephosphorylating action of DAM can have widespread consequences on cellular signaling pathways that are tightly regulated by phosphorylation.

-

Antagonism of Kinase Activity: In permeabilized adult rat cardiomyocytes, DAM has been shown to oppose the phosphorylation of both serine/threonine and tyrosine kinase target proteins.[5] This can occur either through direct dephosphorylation of kinase substrates or by enhancing the activity of endogenous protein phosphatases.[5] This leads to a futile cycle of ATP hydrolysis as kinases and the phosphatase-like activity of DAM work in opposition.[5]

-

Modulation of Calcium Dynamics: The phosphatase-like activity of DAM has been speculated to be involved in its effects on calcium channels.[4] Dephosphorylation of key Ca2+ channel proteins may contribute to its inhibitory effects on L-type Ca2+ currents.[4] DAM also induces the release of Ca2+ from the sarcoplasmic reticulum.[4][6]

-

Inhibition of Muscle Contraction: While the primary mechanism for muscle contraction inhibition is attributed to myosin ATPase inhibition, the dephosphorylation of regulatory proteins involved in excitation-contraction coupling could be a contributing factor.[7]

Caption: Influence of DAM on cellular signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of this compound.

Table 1: Effects of this compound on Myocardial Function and Ion Channels

| Parameter | Species/System | Concentration | Effect | Citation |

| L-type Ca2+ current | Single cardiac myocytes (SHR & WKY rats) | 0-50 mM | Suppression | [4] |

| Action Potential Duration (APD50 & APD90) | Guinea pig ventricular myocytes | 15 mM | 35% and 29% decrease, respectively | [3] |

| ICa | Guinea pig ventricular myocytes | 15 mM | 35% reduction | [3] |

| Contractile Force | Isolated, paced papillary muscles | 2, 10, 30 mM | 27%, 58%, and 87% decrease, respectively | [8] |

| Calcium Transients | Isolated, paced papillary muscles | 2, 10, 30 mM | -9%, 38%, and 225% increase, respectively | [8] |

| SR Ca2+ Release | Canine cardiac sarcoplasmic reticulum | 0-30 mM | Concentration-dependent, max reduction of 72% | [4] |

Table 2: Inhibitory Constants of Myosin ATPase Inhibitors

| Inhibitor | Myosin Isoform(s) | Inhibition Constant (Ki / IC50) | Mechanism of Action | Citation |

| This compound (BDM) | Myosin II | Ki: ~5 mM | Non-competitive | [1] |

| Blebbistatin | Non-muscle Myosin IIA/IIB, Skeletal Muscle Myosin II | IC50: 0.5 - 5 µM | Uncompetitive | [1] |

Experimental Protocols

In Vitro Assay for DAM's Phosphatase-Like Activity

This protocol is adapted from general colorimetric phosphatase assays and is designed to directly measure the dephosphorylation of a generic substrate by DAM.

Principle: This assay utilizes p-nitrophenyl phosphate (pNPP), a chromogenic substrate for many phosphatases. When the phosphate group is removed by the chemical action of DAM, the resulting product, p-nitrophenol (pNP), is yellow and can be quantified by measuring its absorbance at 405 nm.

Materials:

-

This compound (DAM)

-

p-nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DAM in the assay buffer (e.g., 100 mM).

-

Prepare a stock solution of pNPP in the assay buffer (e.g., 10 mM).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of DAM stock solution to the test wells. Add 10 µL of assay buffer to the control wells.

-

To initiate the reaction, add 40 µL of the pNPP stock solution to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the control wells from the test wells to determine the net pNP production due to DAM's activity.

-

A standard curve using known concentrations of pNP can be used to quantify the amount of phosphate released.

-

References